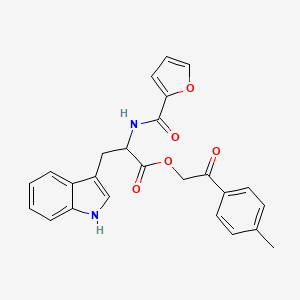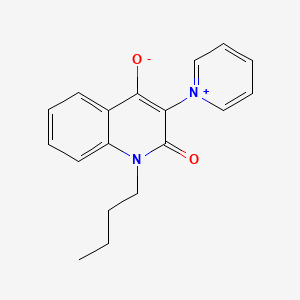![molecular formula C19H20N4O3 B11210308 7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210308.png)
7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Construction of the Pyrazolopyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Coupling Reactions: The benzodioxole moiety is then coupled with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Introduction of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
反応性:
酸化と還元: この化合物は、さまざまな位置で酸化または還元反応を受ける可能性があります。
置換反応: 求核置換反応は、カルボキサミド窒素または他の官能基で発生する可能性があります。
一般的な試薬と条件: これらには、パラジウム触媒、塩基、適切な求核剤などのC-N結合形成に典型的な試薬が含まれます。
主な生成物: 主な生成物は、上記反応によって生成された化合物の誘導体になります。
4. 科学研究への応用
化学:創薬: 研究者は、インドール系構造のため、抗がん剤としての可能性を探求しています。
医薬品化学: 活性を高めたり、選択性を高めたりするための改変を調査しています。
抗がん活性: この化合物は、前立腺がん、膵臓がん、白血病の癌細胞株に対して評価されています.
メカニズム研究: 特定の癌細胞で細胞周期停止とアポトーシスを誘導します。
医薬品: 創薬におけるリード化合物としての可能性。
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
- Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.
Industry:
- Utilized in the development of new materials with specific properties.
- Studied for its potential use in agrochemicals and other industrial applications.
作用機序
正確なメカニズムは現在も研究中です。細胞標的との相互作用を介して、微小管ダイナミクスまたはその他の経路に影響を与える可能性があります。
6. 類似化合物の比較
詳細な比較は限られています。この化合物のユニークな特徴は、他のインドール系分子と区別されます。類似の化合物を特定し、それらの違いを理解するには、さらなる探求が必要です。
類似化合物との比較
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown anticancer activity.
BENZODIOXOLE DERIVATIVES AS COX INHIBITORS: These compounds are structurally similar and have been studied for their anti-inflammatory and cytotoxic activities.
Uniqueness:
- The presence of the pyrazolopyrimidine core and the specific substitution pattern in 7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE makes it unique compared to other benzodioxole derivatives.
- Its potential applications in various fields, including medicine and industry, highlight its versatility and importance in scientific research.
特性
分子式 |
C19H20N4O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-4-8-21-19(24)14-11-22-23-15(7-9-20-18(14)23)13-5-6-16-17(10-13)26-12-25-16/h5-7,9-11H,2-4,8,12H2,1H3,(H,21,24) |
InChIキー |
MZAHTDULKQPBQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210251.png)
![5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11210257.png)
![Ethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11210258.png)
![7-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210260.png)

![2-(4-methylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B11210271.png)



![N-(4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210285.png)
![N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11210292.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210300.png)
